molecular formula C11H14ClN3O B3032085 Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride CAS No. 1038866-43-1

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride

Cat. No.: B3032085
CAS No.: 1038866-43-1
M. Wt: 239.70
InChI Key: WDNNQCJGUAHMRO-UHFFFAOYSA-N
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Description

Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where a piperidine ring is fused to a pyrrolo[2,3-b]pyridine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a pyrrolo[2,3-b]pyridine precursor in the presence of a suitable catalyst can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to enhance yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Chemistry

In chemistry, Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It has shown promise in modulating specific biochemical pathways, making it a candidate for further investigation in drug discovery .

Medicine

In medicine, Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride is being explored for its therapeutic potential. Preliminary studies suggest it may have applications in treating certain diseases, although more research is needed to confirm its efficacy and safety .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the production of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, thereby influencing various cellular processes. The exact pathways and targets are still under investigation, but initial studies indicate its potential in modulating key biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNNQCJGUAHMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(NC2=O)N=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735577
Record name Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038866-43-1
Record name Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride
Reactant of Route 2
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride
Reactant of Route 3
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride
Reactant of Route 4
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride
Reactant of Route 5
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride
Reactant of Route 6
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride

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